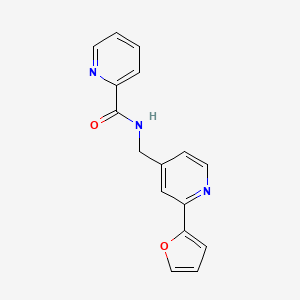
N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an ethylphenyl group, and a piperidinylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidinylmethanone Moiety: The final step involves the reaction of the intermediate product with piperidin-1-ylmethanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the ethylphenyl and piperidinylmethanone groups contribute to its binding affinity and specificity towards certain proteins, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-((4-Methylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
- (4-((4-Phenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
- (4-((4-Isopropylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
Uniqueness
N-(4-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine stands out due to its specific ethylphenyl group, which imparts unique electronic and steric properties. These properties enhance its binding affinity and specificity towards certain molecular targets, making it a promising candidate for drug development and other scientific applications.
Propiedades
IUPAC Name |
[4-(4-ethylanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-2-17-10-12-18(13-11-17)24-21-16-22(23(27)26-14-6-3-7-15-26)25-20-9-5-4-8-19(20)21/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADWTNGCOBDWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)




![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2733446.png)
![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733447.png)
![(4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2733452.png)
![1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2733455.png)
![6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2733456.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2733458.png)
![1-(2-phenylethyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2733459.png)
